

Application Notes and Protocols for BMS-639623 in Airway Hyperresponsiveness Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Eosinophilic inflammation is a key contributor to AHR, and the C-C chemokine receptor 3 (CCR3) plays a pivotal role in eosinophil recruitment and activation in the airways. **BMS-639623** is a potent and selective antagonist of CCR3, demonstrating picomolar inhibitory potency against eosinophil chemotaxis.[1] These application notes provide detailed protocols for utilizing **BMS-639623** in preclinical studies of airway hyperresponsiveness, focusing on relevant animal models and in vitro assays. Given the poor binding and chemotaxis inhibition potency of **BMS-639623** in mice, the following protocols are centered on the guinea pig model, a more suitable species for studying the effects of CCR3 antagonists on airway function.[2]

Quantitative Data Summary

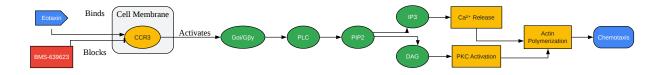
The following table summarizes the in vitro and in vivo pharmacological data for BMS-639623.



Parameter	Species/Cell Line	Value	Reference
In Vitro			
CCR3 Binding IC50	Human	0.3 nM	[2][3]
Eosinophil Chemotaxis IC50	Human	38 pM (0.038 nM)	[1]
Eotaxin-stimulated Calcium Flux IC50	Human Eosinophils	0.87 nM	[2][3]
Eosinophil Chemotaxis IC50	Cynomolgus Monkey	0.15 nM	[2][3]
CCR3 Binding IC50	Mouse	31 nM	[2][3]
Eosinophil Chemotaxis IC50	Mouse	870 nM	[2][3]
In Vivo			
Allergen-dependent Eosinophilia Reduction	Cynomolgus Monkey	65-82% at 5 mg/kg b.i.d.	[2][3]

Signaling Pathways CCR3 Signaling in Eosinophil Chemotaxis

Activation of CCR3 by its ligands, such as eotaxin, on the surface of eosinophils triggers a signaling cascade that leads to chemotaxis, degranulation, and release of inflammatory mediators. **BMS-639623**, as a CCR3 antagonist, blocks these downstream effects.



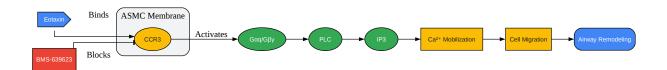


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CCR3 signaling cascade in eosinophils.

Potential CCR3 Signaling in Airway Smooth Muscle

Studies have shown that airway smooth muscle cells (ASMCs) can express CCR3, and its activation by eotaxin can induce calcium mobilization and cell migration.[4][5] This suggests a potential role for CCR3 in airway remodeling in asthma.



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Potential CCR3 signaling in airway smooth muscle cells.

Experimental Protocols

Protocol 1: Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs

This protocol is designed to induce a robust eosinophilic airway inflammation and hyperresponsiveness, providing a suitable model to evaluate the efficacy of **BMS-639623**.



Day 0: Sensitization (i.p. OVA/Alum)

Day 14: Booster (i.p. OVA/Alum)

Days 20-22: BMS-639623 or Vehicle (e.g., Oral Gavage) Day 21: OVA Aerosol Challenge

Day 22 (24h post): AHR Measurement (Methacholine Challenge) BALF & Tissue Collection

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Workflow for OVA-induced AHR in guinea pigs.

- Male Dunkin-Hartley guinea pigs (300-350 g)
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum)
- BMS-639623
- Vehicle for BMS-639623 (e.g., 0.5% methylcellulose)
- · Methacholine chloride
- Whole-body plethysmograph
- Nebulizer
- Sensitization:
 - On Day 0 and Day 14, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100
 μg OVA emulsified in 100 mg aluminum hydroxide in a total volume of 1 mL saline.
- Drug Administration:



 From Day 20 to Day 22, administer BMS-639623 or vehicle to the animals. The route of administration (e.g., oral gavage) and dose should be determined based on pharmacokinetic data in guinea pigs. A suggested starting dose, based on cynomolgus monkey data, could be in the range of 1-10 mg/kg, administered once or twice daily.

OVA Challenge:

- On Day 21, place the guinea pigs in a whole-body plethysmograph and expose them to an aerosol of 0.1% OVA in saline for 5 minutes.
- Airway Hyperresponsiveness Measurement:
 - On Day 22 (24 hours post-OVA challenge), assess AHR to methacholine.
 - Record baseline Penh (enhanced pause) values.
 - Expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) for 2 minutes at each concentration.
 - Record Penh for 5 minutes after each methacholine concentration.
 - Calculate the provocative concentration of methacholine that causes a 150% increase in Penh from baseline (PC150).
- Bronchoalveolar Lavage Fluid (BALF) and Tissue Collection:
 - Immediately after AHR measurement, euthanize the animals.
 - Perform bronchoalveolar lavage with phosphate-buffered saline (PBS).
 - Determine total and differential cell counts in the BALF to assess eosinophil infiltration.
 - Collect lung tissue for histological analysis (e.g., H&E and PAS staining) to evaluate inflammation and mucus production.

Protocol 2: Eotaxin-Induced Airway Hyperresponsiveness in Guinea Pigs



This protocol directly assesses the role of the CCR3/eotaxin axis in AHR, providing a more targeted model to evaluate the mechanism of action of **BMS-639623**.

Day 0 (e.g., 1h prior): BMS-639623 or Vehicle (e.g., i.p. or Oral) Day 0: Intratracheal Instillation of Eotaxin

Day 1 (24h post):
AHR Measurement
(Histamine Challenge)
BALF & Tissue Collection

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Workflow for eotaxin-induced AHR in guinea pigs.

- Male Dunkin-Hartley guinea pigs (300-350 g)
- Recombinant guinea pig eotaxin-1
- BMS-639623
- Vehicle for BMS-639623
- Histamine
- · Whole-body plethysmograph
- Nebulizer
- Drug Administration:
 - One hour prior to eotaxin challenge, administer BMS-639623 or vehicle to the guinea pigs.
- Eotaxin Challenge:
 - \circ Anesthetize the guinea pigs and intratracheally instill a solution of recombinant guinea pig eotaxin-1 (e.g., 10 μ g/kg) in saline.
- Airway Hyperresponsiveness Measurement:



- 24 hours after eotaxin instillation, measure AHR to histamine.
- Record baseline Penh values.
- Expose the animals to increasing concentrations of aerosolized histamine (e.g., 0.1, 0.3, 1.0 mg/mL).
- Record Penh and calculate the provocative concentration of histamine causing a 150% increase in Penh from baseline (PC150).
- BALF and Tissue Collection:
 - Following AHR measurement, collect BALF and lung tissue for analysis as described in Protocol 1.

Conclusion

BMS-639623 is a highly potent CCR3 antagonist with demonstrated efficacy in preclinical models of allergic airway inflammation. The provided protocols offer robust methods for evaluating the therapeutic potential of **BMS-639623** in mitigating airway hyperresponsiveness. The guinea pig model is recommended due to the compound's species selectivity. These studies will provide critical data on the role of the CCR3/eotaxin axis in the pathophysiology of asthma and the potential of CCR3 antagonism as a therapeutic strategy.

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